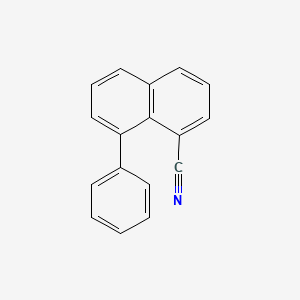
6-(丙氧甲基)-2,4-蝶啶二胺
描述
The description of a compound typically includes its molecular formula, structure, and any known uses or applications. It may also include information about its discovery or synthesis .
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and any challenges or unique aspects of the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves examining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography or NMR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, reactivity, and stability. These properties can influence how the compound is stored, handled, and used .科学研究应用
合成和表征
蝶啶二胺衍生物的合成和表征已在各种研究中得到探究。例如,Antoniadis 等人(2003 年)研究了涉及蝶啶二胺衍生物的电荷转移 (CT) 配合物的合成和表征。他们专注于抗甲状腺药物与碘的反应,导致形成 CT 配合物,这些配合物通过各种光谱方法和 X 射线衍射表征,揭示了硫酰胺对碘的行为(Antoniadis 等人,2003 年)。
抗叶酸评估
在药物化学领域,Reynolds 等人(2001 年)合成并测试了具有双环结构的氨蝶呤类似物,以了解其抗叶酸活性。尽管与氨蝶呤在结构上相似,但这种新型化合物并未表现出显着的抗叶酸或抗肿瘤活性,突出了药物设计的复杂性和有效抑制 DHFR 的具体要求(Reynolds 等人,2001 年)。
生物标记研究
蝶啶衍生物,包括与蝶啶二胺相关的衍生物,已被研究其作为非侵入性癌症诊断中生物标记的潜力。Gamagedara 等人(2011 年)研究了癌症患者的尿液蝶啶水平,发现某些蝶啶显着升高,表明它们可用作早期癌症检测的生物标记(Gamagedara 等人,2011 年)。
抗自由基活性
Kazunin 等人(2018 年)探索了蝶啶三酮衍生物的合成,研究了它们的互变异构行为和抗自由基活性。研究表明,这些化合物表现出显着的自由基清除活性,突出了它们在抗氧化剂研究中的潜力(Kazunin 等人,2018 年)。
抗寄生虫药物发现
Ferrari 等人(2011 年)通过抑制蝶啶还原酶,将非叶酸化合物(包括一种 CNS 药物)鉴定为潜在的抗寄生虫剂。这项研究展示了蝶啶衍生物在药物发现中的多功能性,超越了传统的抗叶酸化疗(Ferrari 等人,2011 年)。
作用机制
Target of Action
Pteridine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pteridine derivatives can exhibit redox activity through proton-coupled electron transfer (pcet) involving the pyrazine moiety . This suggests that 6-(Propoxymethyl)pteridine-2,4-diamine may interact with its targets through similar mechanisms.
Biochemical Pathways
Pteridine derivatives are involved in various biochemical pathways. They serve as biological pigments and enzyme cofactors, and their biosynthetic pathways have been widely studied . .
Pharmacokinetics
The compound’s melting point is 168-170 °c, and its density is 1954 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
One study suggests that a similar compound, 2,2′-(7,9-dimethyl-2,4,6,8-tetraoxo-6,7,8,9-tetrahydropyrimido[5,4-g]pteridine-1,3(2h,4h)-diyl)bis(n,n-bis(2-chloroethyl)acetamide) (pt-mca), acts as a dna intercalator and potential antitumor agent . This suggests that 6-(Propoxymethyl)pteridine-2,4-diamine may have similar effects.
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that temperature and atmospheric conditions may influence its stability and efficacy.
安全和危害
未来方向
生化分析
Biochemical Properties
6-(Propoxymethyl)pteridine-2,4-diamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dihydropteroate synthase (DHPS), an enzyme involved in the folate synthesis pathway . The interaction between 6-(Propoxymethyl)pteridine-2,4-diamine and DHPS can inhibit the enzyme’s activity, thereby affecting the synthesis of folate, which is essential for DNA synthesis and repair.
Cellular Effects
The effects of 6-(Propoxymethyl)pteridine-2,4-diamine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines . By affecting key signaling pathways such as the mTOR pathway, 6-(Propoxymethyl)pteridine-2,4-diamine can alter cellular metabolism and promote cell death in cancerous cells.
Molecular Mechanism
At the molecular level, 6-(Propoxymethyl)pteridine-2,4-diamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with DHPS, for instance, results in the inhibition of folate synthesis, which is critical for cell proliferation . Additionally, 6-(Propoxymethyl)pteridine-2,4-diamine can modulate the activity of other enzymes involved in nucleotide synthesis, further impacting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Propoxymethyl)pteridine-2,4-diamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 6-(Propoxymethyl)pteridine-2,4-diamine remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained inhibition of folate synthesis and prolonged cell cycle arrest in cancer cells.
Dosage Effects in Animal Models
The effects of 6-(Propoxymethyl)pteridine-2,4-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including damage to normal cells and tissues. Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-(Propoxymethyl)pteridine-2,4-diamine is involved in several metabolic pathways, particularly those related to folate metabolism. It interacts with enzymes such as DHPS, affecting the synthesis of folate and other related metabolites . This interaction can alter metabolic flux and influence the levels of various metabolites within the cell, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(Propoxymethyl)pteridine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of 6-(Propoxymethyl)pteridine-2,4-diamine in therapeutic applications.
Subcellular Localization
The subcellular localization of 6-(Propoxymethyl)pteridine-2,4-diamine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
6-(propoxymethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O/c1-2-3-17-5-6-4-13-9-7(14-6)8(11)15-10(12)16-9/h4H,2-3,5H2,1H3,(H4,11,12,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDZHSCZDVWULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CN=C2C(=N1)C(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545466 | |
| Record name | 6-(Propoxymethyl)pteridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104438-50-8 | |
| Record name | 6-(Propoxymethyl)pteridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



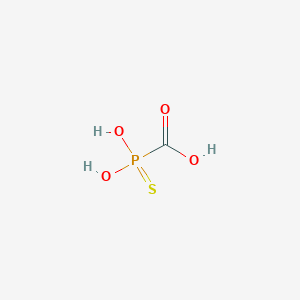

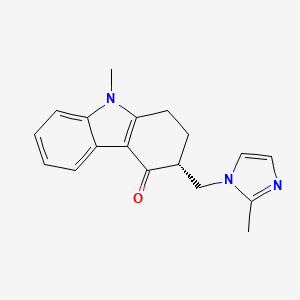
![2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B3064376.png)


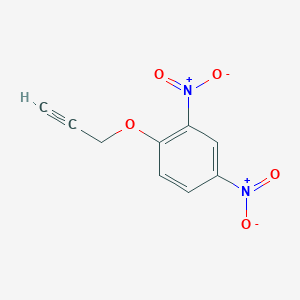
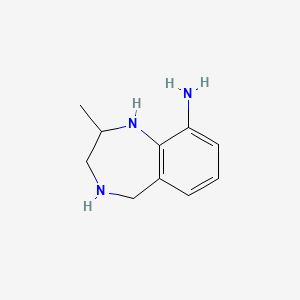
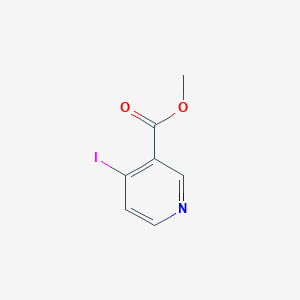
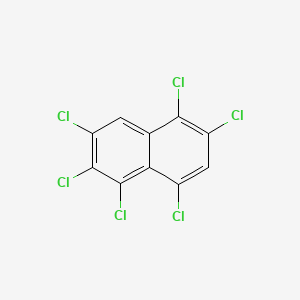

![2,5-Pyrrolidinedione, 1-[2-[4-(2-methylpropyl)phenyl]-1-oxopropoxy]-](/img/structure/B3064426.png)
